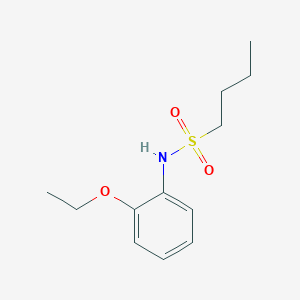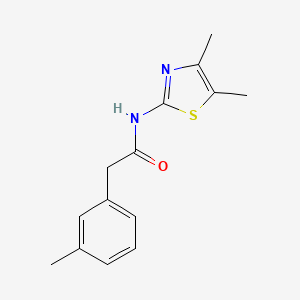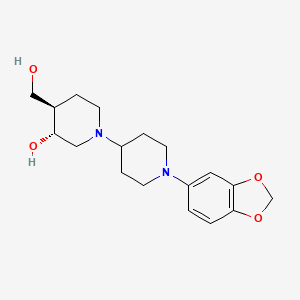
N-(2-ethoxyphenyl)-1-butanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-1-butanesulfonamide, also known as Ebselen, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Ebselen belongs to the class of organoselenium compounds and is known for its potent antioxidant and anti-inflammatory properties.
Mécanisme D'action
N-(2-ethoxyphenyl)-1-butanesulfonamide exerts its therapeutic effects by modulating various cellular pathways. It acts as a potent antioxidant by scavenging free radicals and reactive oxygen species. N-(2-ethoxyphenyl)-1-butanesulfonamide also inhibits the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. N-(2-ethoxyphenyl)-1-butanesulfonamide has also been shown to modulate various signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-1-butanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. N-(2-ethoxyphenyl)-1-butanesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. N-(2-ethoxyphenyl)-1-butanesulfonamide has been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-1-butanesulfonamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the cell membrane and exert its effects. N-(2-ethoxyphenyl)-1-butanesulfonamide is also stable and can be easily synthesized in large quantities. However, N-(2-ethoxyphenyl)-1-butanesulfonamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. N-(2-ethoxyphenyl)-1-butanesulfonamide also has a narrow therapeutic window, which may limit its use in clinical settings.
Orientations Futures
N-(2-ethoxyphenyl)-1-butanesulfonamide has several potential future directions for research. It has been shown to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. N-(2-ethoxyphenyl)-1-butanesulfonamide has also been studied for its potential use in the treatment of COVID-19. Future research could focus on developing N-(2-ethoxyphenyl)-1-butanesulfonamide derivatives with improved pharmacokinetic properties and therapeutic efficacy. N-(2-ethoxyphenyl)-1-butanesulfonamide could also be studied in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-1-butanesulfonamide is a small molecule drug that has been extensively studied for its potential therapeutic applications. It has potent antioxidant and anti-inflammatory properties and has been shown to have potential therapeutic applications in various diseases. N-(2-ethoxyphenyl)-1-butanesulfonamide has several advantages for lab experiments, but also has some limitations. Future research could focus on developing N-(2-ethoxyphenyl)-1-butanesulfonamide derivatives with improved pharmacokinetic properties and therapeutic efficacy.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-1-butanesulfonamide can be synthesized by reacting 2-ethoxyphenylamine with 1-chlorobutane and sodium sulfite. The reaction is carried out in the presence of a catalyst such as copper (I) iodide. The resulting product is then purified by recrystallization from ethanol. This method yields N-(2-ethoxyphenyl)-1-butanesulfonamide with high purity and yield.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-1-butanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to have antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. N-(2-ethoxyphenyl)-1-butanesulfonamide has also been studied for its potential use in the treatment of COVID-19.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-3-5-10-17(14,15)13-11-8-6-7-9-12(11)16-4-2/h6-9,13H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHJAMJXOVFLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-(4-bromophenyl)-2-(2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5488713.png)
![2-chloro-N-[4-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5488722.png)
![1-(4-fluorophenyl)-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5488729.png)
![3-[(dimethylamino)methyl]-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinol](/img/structure/B5488730.png)
![N-(2-chlorophenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B5488742.png)
![2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5488746.png)

![2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5488770.png)

![{2-[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5488776.png)
![4-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5488788.png)
![4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5488794.png)
![4-bromo-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5488801.png)